molecular formula C23H28N4O2S B2606904 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021121-72-1

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2606904
CAS No.: 1021121-72-1
M. Wt: 424.56
InChI Key: NFQCZCZDTMNFFS-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiazole ring and a piperazine moiety

Preparation Methods

The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is advantageous due to its simplicity and high yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with molecular targets such as the 5-HT3 receptor. By antagonizing this receptor, the compound can modulate the release of neurotransmitters like serotonin, thereby exerting its effects on mood and behavior . The pathways involved in this mechanism include the serotonergic signaling pathway, which is crucial for regulating mood, anxiety, and cognitive functions.

Comparison with Similar Compounds

Similar compounds to 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one include other quinazolinone derivatives and piperazine-containing molecules. For example:

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications not commonly found in other similar compounds.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c28-21(26-12-10-25(11-13-26)15-17-6-2-1-3-7-17)14-18-16-30-23-24-20-9-5-4-8-19(20)22(29)27(18)23/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCZCZDTMNFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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